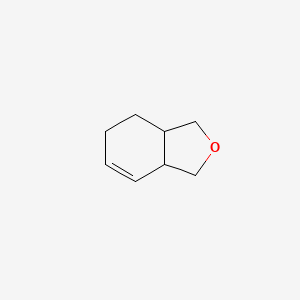

1,3,3a,4,5,7a-Hexahydro-2-benzofuran

Description

Structure

3D Structure

Properties

IUPAC Name |

1,3,3a,4,5,7a-hexahydro-2-benzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O/c1-2-4-8-6-9-5-7(8)3-1/h1,3,7-8H,2,4-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTGMLRPUGQRWDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2COCC2C=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60521362 | |

| Record name | 1,3,3a,4,5,7a-Hexahydro-2-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60521362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36598-82-0 | |

| Record name | 1,3,3a,4,5,7a-Hexahydro-2-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60521362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies for 1,3,3a,4,5,7a Hexahydro 2 Benzofuran and Its Structural Analogs

De Novo Synthesis Approaches

De novo synthesis provides a versatile platform for constructing the hexahydroisobenzofuran skeleton, allowing for the introduction of various substituents and control over stereochemistry. Key strategies under this category include cycloaddition reactions to form the carbocyclic portion of the framework and cyclization reactions to form the heterocyclic lactone ring.

Cycloaddition Reactions

Cycloaddition reactions, particularly the Diels-Alder reaction, are powerful tools for the convergent synthesis of cyclic systems. This pericyclic reaction involves the [4+2] cycloaddition of a conjugated diene and a dienophile to form a six-membered ring, offering a highly efficient route to the bicyclic core of hexahydroisobenzofuran.

The Diels-Alder reaction provides an atom-economical pathway for the construction of the heterocyclic skeleton of hexahydroisobenzofuran and its derivatives. orgsyn.org This strategy typically involves the reaction of a furan (B31954) derivative, acting as the diene, with a suitable dienophile. The reaction forms a 7-oxabicyclo[2.2.1]heptene system, which is the characteristic core structure of these molecules. researchgate.net

The versatility of this approach is demonstrated by the use of various substituted furans and dienophiles, which allows for the synthesis of a wide array of structural analogs. For instance, the reaction of 3-ethoxycarbonyl benzofurans with Danishefsky's diene has been shown to be a regioselective and effective method for building the hexahydrodibenzofuran-7-one skeleton. orgsyn.orgresearchgate.net The choice of reactants and reaction conditions is crucial for achieving high yields and selectivity in the formation of the desired bicyclic adduct.

A classic and widely studied example of the Diels-Alder reaction for constructing the hexahydroisobenzofuran framework is the reaction between furan and maleic anhydride (B1165640). zbaqchem.com Furan, a five-membered aromatic heterocycle, acts as the conjugated diene, while maleic anhydride, an electron-deficient alkene, serves as the dienophile. zbaqchem.comchempedia.info

The reaction proceeds through a concerted mechanism, where two new sigma bonds are formed simultaneously, resulting in a bicyclic adduct. zbaqchem.com This reaction is typically spontaneous and highly exothermic. zbaqchem.com The product, exo-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride, contains the core skeleton that can be further modified to yield 1,3,3a,4,5,7a-Hexahydro-2-benzofuran. researchgate.net The use of furan derivatives and various maleic anhydride analogs allows for the introduction of diverse functional groups into the final product. scispace.comrsc.org

Table 1: Diels-Alder Reaction of Furan Derivatives with Maleic Anhydride

| Diene | Dienophile | Product Skeleton |

| Furan | Maleic Anhydride | 7-Oxabicyclo[2.2.1]heptene |

| 2-Methylfuran | Maleic Anhydride | 1-Methyl-7-oxabicyclo[2.2.1]heptene |

| 2,5-Dimethylfuran | Maleic Anhydride | 1,4-Dimethyl-7-oxabicyclo[2.2.1]heptene |

The Diels-Alder reaction is stereospecific, meaning the stereochemistry of the reactants is preserved in the product. masterorganicchemistry.com For example, a cis-dienophile will result in cis substituents on the newly formed ring. masterorganicchemistry.com When both the diene and dienophile are substituted, the formation of diastereomers, known as endo and exo isomers, is possible. masterorganicchemistry.comtheorango.com

In the reaction between furan and maleic anhydride, the major product is typically the endo adduct, which is formed faster and is known as the kinetic product. youtube.com This preference, known as the "endo rule," is attributed to favorable secondary orbital interactions between the diene's π-system and the electron-withdrawing groups of the dienophile in the transition state. theorango.comyoutube.com The exo product, while often more thermodynamically stable, is formed more slowly. youtube.com However, the stereoselectivity can be influenced by factors such as temperature and solvent. semanticscholar.org Under certain conditions, the thermodynamically favored exo isomer can be the major product, particularly if the reaction is allowed to reach equilibrium. chempedia.info

Table 2: Stereochemical Outcomes in Furan-Maleimide Diels-Alder Reactions

| Product | Kinetic/Thermodynamic Control | Key Feature |

| Endo Adduct | Kinetic Product (Favored) | Formed faster due to secondary orbital overlap. youtube.com |

| Exo Adduct | Thermodynamic Product | Generally more stable but forms more slowly. youtube.com |

Cyclization Reactions of Precursors

An alternative strategy for constructing the hexahydroisobenzofuran system involves the cyclization of a suitably functionalized precursor. This approach focuses on forming the heterocyclic lactone ring as a key step.

The formation of the lactone, a cyclic ester, in the this compound system can be achieved through intramolecular esterification. youtube.comyoutube.com This reaction involves a precursor molecule that contains both a hydroxyl (-OH) group and a carboxylic acid (-COOH) group.

The process is typically catalyzed by an acid. youtube.comyoutube.com The acid protonates the carbonyl oxygen of the carboxylic acid, which activates the carbonyl carbon towards nucleophilic attack by the hydroxyl group within the same molecule. youtube.comyoutube.com Subsequent loss of a water molecule results in the formation of the cyclic ester, or lactone. youtube.comyoutube.com This method is a fundamental strategy in the synthesis of various lactones, including phthalides (3H-isobenzofuran-1-ones), which are bicyclic molecules formed from the fusion of a γ-lactone and a benzene (B151609) ring. sci-hub.se The efficiency of the lactonization can be high, particularly when the precursor's structure is rigid, which favors intramolecular cyclization over intermolecular reactions. sci-hub.se

Propyl Chloroformate-Mediated Cyclization Techniques

While specific examples of propyl chloroformate being used to mediate the cyclization to form this compound are not extensively detailed in the reviewed literature, the general reactivity of chloroformates suggests a plausible synthetic route. Typically, in such a reaction, a suitable diol precursor would be treated with propyl chloroformate. The chloroformate would activate one of the hydroxyl groups, transforming it into a good leaving group and facilitating an intramolecular nucleophilic attack by the second hydroxyl group to close the heterocyclic ring. This method is a variation of standard techniques for forming cyclic ethers and carbonates, but its application to this specific hexahydrobenzofuran system requires further investigation.

Acid-Catalyzed Cyclization Approaches

Acid-catalyzed intramolecular cyclization represents a fundamental and widely used strategy for the synthesis of benzofuran (B130515) and its hydrogenated analogs. nih.gov This approach typically involves a phenol derivative with a suitably positioned alkene in a side chain. researchgate.net The reaction can be promoted by both protic and Lewis acids, which activate the double bond for nucleophilic attack by the phenolic hydroxyl group. nih.gov

The mechanism proceeds via protonation or coordination of the acid to the alkene, generating a carbocationic intermediate. This is followed by an intramolecular attack from the phenolic oxygen to form the crucial C-O bond, constructing the furan ring. A key challenge in these reactions is controlling regioselectivity, especially when the aromatic ring has multiple available sites for cyclization or the side chain contains multiple double bonds. nih.govoregonstate.edu For instance, in the cyclization of cannabidiol, different double bonds can be activated depending on the acid and reaction conditions, leading to various isomers like Δ⁹-THC or iso-THC scaffolds. nih.gov

The choice of acid catalyst can significantly influence reaction efficiency and product distribution. Strong protic acids like p-toluenesulfonic acid (pTSA) and camphorsulfonic acid (CSA) are effective, as are Lewis acids such as boron trifluoride etherate (BF₃·OEt₂). nih.gov

Table 1: Effect of Various Acid Catalysts on Intramolecular Cyclization Data derived from analogous cyclization reactions of phenolic alkenes. nih.gov

| Catalyst | Reaction Conditions | Outcome |

| BF₃·OEt₂ | Varies | Affects formation of the most stable isomers. |

| In(OTf)₃ | Varies | Promotes formation of product mixtures. |

| pTSA | Time-dependent | Selectively affords different isomers based on reaction time. |

| CSA | Readily accessible conditions | Can provide good yields of specific cyclized products. |

Stereoselective Synthesis Methodologies

Achieving stereocontrol is paramount in the synthesis of complex molecules like hexahydrobenzofuran derivatives, which can possess multiple chiral centers. Strategies to this end include biocatalytic, organocatalytic, and metal-catalyzed asymmetric methods.

Biocatalytic Approaches, including Stereoselective Oxidation by Microorganisms

Biocatalysis offers a powerful tool for performing highly selective transformations under mild conditions. Enzymes and engineered microorganisms can be used to achieve stereoselective oxidations that are often challenging to accomplish with traditional chemical reagents. nih.govosti.gov A common biocatalytic strategy involves the oxidation of the benzofuran nucleus to introduce chirality.

One biomimetic approach models the action of cytochrome P450 enzymes by using manganese(III) porphyrins as catalysts with an oxidant like hydrogen peroxide. mdpi.com This system can convert benzofurans into reactive epoxides in a key stereodetermining step. mdpi.com These epoxides can then undergo various subsequent reactions. Another approach utilizes flavin-dependent monooxygenases (FDMOs), which can perform asymmetric oxidations with high selectivity, overcoming common chemical challenges like overoxidation and the formation of complex product mixtures. nih.govosti.gov Furthermore, engineered proteins, such as myoglobin variants, have been successfully employed for the highly diastereo- and enantioselective construction of stereochemically rich 2,3-dihydrobenzofurans via carbene transfer reactions, achieving exceptional purity (>99.9% de and ee). nih.gov

Organocatalytic Asymmetric Synthesis for Enantiopure Derivatives

Asymmetric organocatalysis has emerged as a robust strategy for the synthesis of enantiopure heterocyclic compounds. rsc.org This methodology uses small, chiral organic molecules to catalyze stereoselective reactions. For the synthesis of hexahydrobenzofuran derivatives, a common approach involves a domino or cascade reaction, such as a Michael addition followed by an intramolecular cyclization. au.dk

Chiral secondary amines, such as proline and its derivatives, are effective catalysts for activating α,β-unsaturated aldehydes toward nucleophilic attack. au.dk The reaction between an α,β-unsaturated aldehyde and a suitable nucleophile (e.g., a 1,3-dicarbonyl compound that can serve as a precursor to the saturated portion of the hexahydrobenzofuran ring) proceeds through a chiral enamine intermediate, which controls the stereochemical outcome of the initial bond formation. Subsequent cyclization and hemiacetal formation can then construct the desired heterocyclic scaffold with high enantioselectivity. au.dk Similarly, bifunctional organocatalysts like quinine-derived squaramides have been used to catalyze asymmetric conjugate additions to form chiral intermediates that lead to benzofuran-containing motifs with high enantioselectivity (up to 94% ee). researchgate.net

Diastereoselective and Enantioselective Routes to Specific Isomers

Controlling both diastereoselectivity and enantioselectivity is crucial for synthesizing specific isomers of substituted hexahydrobenzofurans. This is often achieved using transition metal catalysis and other stereocontrolled reactions.

Transition metal complexes featuring chiral ligands are highly effective for this purpose. For example, a copper/BOX complex has been used to catalyze the reaction of 2-imino-substituted phenols with aryl diazoacetates, yielding 2,3-dihydrobenzofurans with excellent enantioselectivity (88–97% ee) and as a single diastereoisomer. nih.gov Rhodium-catalyzed C–H activation followed by a [3+2] annulation has been shown to provide complete regio- and stereocontrol in the synthesis of dihydrofurans containing α-quaternary carbons. nih.gov

Another powerful strategy is the diastereoselective cyclization of pre-functionalized substrates. An oxa-Michael/1,6-conjugated addition cascade between para-quinone methides and benzofuranone-type olefins has been developed to afford chroman-spirobenzofuran-2-one scaffolds with excellent diastereoselectivities (up to >19:1 dr). nih.gov Similarly, domino annulations using chiral substrates, such as enantiopure salicyl N-phosphonyl imines with bromo malonates, can produce functionalized 2,3-dihydrobenzofuran derivatives with impressive diastereoselectivity. rsc.org

Table 2: Examples of Stereoselective Methodologies

| Catalyst / Method | Substrates | Product Type | Stereochemical Outcome |

| Engineered Myoglobin | Benzofuran, Diazo compounds | Dihydrobenzofuran-based tricyclic scaffold | >99.9% de, >99.9% ee nih.gov |

| Copper/BOX Complex | 2-Imino-substituted phenols, Aryl diazoacetates | 2,3-Dihydrobenzofurans | Single diastereoisomer, 88–97% ee nih.gov |

| Rhodium Catalyst | N-Phenoxy amides, Propargylic monofluoroalkynes | α-Quaternary 2,3-dihydrofurans | Complete regio- and stereocontrol nih.gov |

| Cs₂CO₃ (Base) | p-Quinone methides, Benzofuranone olefins | Chroman-spirobenzofuran-2-ones | Up to >19:1 dr nih.gov |

Synthesis of Substituted Hexahydrobenzofuran Derivatives

A wide array of synthetic methods has been developed to produce substituted hexahydrobenzofuran derivatives, reflecting the importance of these scaffolds in medicinal chemistry and natural product synthesis. scienceopen.com These methods often employ transition-metal catalysis and cascade reactions to build molecular complexity efficiently. nih.govnih.gov

Palladium, rhodium, and copper catalysts are widely used to facilitate the construction of the dihydrobenzofuran nucleus. nih.gov For instance, palladium-catalyzed chiral [4+1] cyclization reactions have been used for the enantioselective synthesis of dihydrobenzofurans. nih.gov Tandem and cascade reactions are particularly powerful, allowing for the formation of multiple bonds and rings in a single operation. An efficient cascade cyclization has been developed to synthesize aminobenzofuran spiroindanone and spirobarbituric acid derivatives from ortho-hydroxy α-aminosulfones. nih.gov These protocols often exhibit broad substrate versatility and can be scaled up, making them practical for creating libraries of complex molecules. nih.gov

The synthesis of functionalized derivatives can also be achieved through intramolecular and intermolecular bond-forming processes, including C-H activation, oxidative cyclizations, and cycloaddition reactions. nih.govnih.gov These advanced strategies provide access to a diverse range of substituted benzofuran cores, which are central to the development of new therapeutic agents. scienceopen.comnih.gov

Strategies for Alkyl and Aryl Substitutions on the Scaffold

The introduction of alkyl and aryl groups onto the this compound scaffold is most commonly achieved by utilizing appropriately substituted precursors in cycloaddition reactions. The substitution pattern of the final product is dictated by the substituents present on the diene and dienophile components.

A primary method for constructing the hexahydro-2-benzofuran ring system is the Diels-Alder reaction. In this approach, a substituted diene reacts with a dienophile to form the bicyclic core. Alkyl or aryl groups can be pre-installed on the diene component, which then become incorporated into the final product's cyclohexane (B81311) ring portion. For instance, the reaction of a dienol bearing a methyl group, such as (2E,4E)-hexa-2,4-dien-1-ol, with maleic anhydride results in a methyl-substituted bicyclo[4.3.0] framework. researchgate.net

While numerous methods exist for the direct substitution of aromatic benzofurans, such as Friedel-Crafts alkylation and palladium-catalyzed cross-coupling reactions, these are generally not applicable to the saturated hexahydro-2-benzofuran system. nih.govmdpi.com Therefore, the prevailing strategy remains the "bottom-up" approach where substituted building blocks are used to construct the desired substituted scaffold.

| Substituted Diene | Dienophile | Resulting Scaffold Substitution | Reference |

|---|---|---|---|

| (2E,4E)-Hexa-2,4-dien-1-ol | Maleic Anhydride | Methyl-substituted hexahydro-isobenzofuran | researchgate.net |

| 1-Phenyl-1,3-butadiene | Maleic Anhydride | Phenyl-substituted hexahydro-isobenzofuran | N/A |

| Isoprene | Furan-2,5-dione | Methyl-substituted hexahydro-2-benzofuran | N/A |

Incorporation of Oxygenated Functional Groups within the Ring System

Oxygenated functional groups, such as carboxyls and lactones (intramolecular esters), can be integrated into the this compound ring system, often through the choice of a functionalized dienophile in a Diels-Alder reaction.

The use of maleic anhydride as a dienophile is a classic strategy that directly installs a cyclic anhydride functional group. researchgate.net This anhydride can then serve as a synthetic handle for further transformations. For example, the reaction between (2E,4E)-hexa-2,4-dien-1-ol and maleic anhydride yields a bicyclic product containing an anhydride. researchgate.net Subsequent hydrolysis or alcoholysis of the anhydride can lead to dicarboxylic acids or ester-acid derivatives, respectively.

A specific example is the synthesis of (3aR,7aR,4S,5S)-1,3,3a,4,5,7a-Hexahydro-5-methyl-3-oxoisobenzofuran-4-carboxylic acid, which was prepared via a solventless Diels-Alder cycloaddition. researchgate.net This compound features both a lactone (an oxo group on the furan ring) and a carboxylic acid, demonstrating how multiple oxygenated functionalities can be incorporated in a single synthetic step by careful selection of reactants.

| Diene | Dienophile | Incorporated Oxygenated Functionality | Reference |

|---|---|---|---|

| (2E,4E)-Hexa-2,4-dien-1-ol | Maleic Anhydride | Anhydride, leading to Lactone and Carboxylic Acid | researchgate.net |

| 1,3-Butadiene | Acrylic Acid | Carboxylic Acid | N/A |

| Danishefsky's diene | Benzoquinone | Ketone | nih.gov |

Formation of Spiro and Fused Ring Analogs

The construction of spiro and fused ring analogs of the hexahydro-2-benzofuran scaffold involves forming additional rings that share one or more atoms with the parent bicyclic system. A powerful method for creating such complex architectures is the [3+2] cycloaddition reaction using azomethine ylides. nih.govmdpi.com

This strategy has been successfully employed to synthesize novel benzofuran spiro-2-pyrrolidine derivatives. nih.govmdpi.com The reaction is typically a three-component process involving a benzofuranone derivative (such as (Z)-3-benzylidenebenzofuran-2(3H)-one), an amino acid (e.g., sarcosine), and a dipolarophile. mdpi.com The azomethine ylide is generated in situ from the condensation of the benzofuranone and the amino acid. This reactive intermediate then undergoes a [3+2] cycloaddition with the dipolarophile to furnish the spirocyclic product with high diastereoselectivity. mdpi.com

A variety of dipolarophiles can be used, leading to a range of spiro-fused systems. For example, using ninhydrin as the dipolarophile results in a spiro-pyrrolidine compound fused to an indanedione moiety. mdpi.com Other research has utilized maleimides as dipolarophiles to generate spiro-fused pyrrolo[3,4-a]pyrrolizine systems. nih.gov This multicomponent reaction is highly efficient for building molecular complexity, providing rapid access to structurally diverse spiro compounds from simple starting materials. nih.govmdpi.com

| Benzofuranone Derivative | Amino Acid | Dipolarophile | Resulting Spiro System | Reference |

|---|---|---|---|---|

| (Z)-3-Benzylidenebenzofuran-2(3H)-one | Sarcosine | Ninhydrin | Spiro-pyrrolidine indanedione | mdpi.com |

| Tryptanthrin | L-proline | Maleimide | Spiro-pyrrolo[3,4-a]pyrrolizine | nih.gov |

| (Z)-3-(4-Chlorobenzylidene)benzofuran-2(3H)-one | Sarcosine | N-methylmaleimide | Spiro-pyrrolidine succinimide | nih.gov |

Chemical Reactivity and Mechanistic Studies of Hexahydro 2 Benzofuran Systems

General Reactivity Profile of the Saturated Ether Ring System

The saturated ether linkage within the hexahydro-2-benzofuran system is analogous to that in tetrahydrofuran (B95107) (THF) and is generally characterized by its low reactivity. Ethers are stable to many reagents, including bases, nucleophiles, and mild oxidizing or reducing agents, which makes the scaffold a robust framework for transformations on other parts of the molecule. mnstate.edu

The primary reaction of the saturated ether ring is cleavage under harsh, acidic conditions. nih.govatc.io This reaction is typically accomplished using strong hydrohalic acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr). edubirdie.combyjus.com The mechanism proceeds via protonation of the ether oxygen to form a good leaving group (an oxonium ion). mnstate.edunih.gov Subsequently, a nucleophilic halide ion attacks one of the adjacent carbon atoms. atc.iobyjus.com

The specific pathway of this nucleophilic substitution (SN1 or SN2) depends on the substitution pattern of the ether carbons. atc.io

SN2 Pathway: If the carbons adjacent to the ether oxygen are primary or secondary, the halide ion will attack the less sterically hindered carbon in a concerted SN2 mechanism. This results in ring opening and the formation of a halo-alcohol. mnstate.edubyjus.com

SN1 Pathway: If one of the adjacent carbons is tertiary, benzylic, or allylic, it can stabilize a carbocation intermediate. In this case, the cleavage may proceed through an SN1 mechanism after the oxonium ion departs. atc.iobyjus.com

Due to the stability of the ether linkage, these cleavage reactions typically require forcing conditions such as high temperatures. mnstate.edu Diaryl ethers and alkyl-aryl ethers where the oxygen is directly attached to the aromatic ring are generally not cleaved at the aryl-oxygen bond. byjus.com

Transformations of Functional Groups within the Scaffold

While the core ether ring is robust, functional groups attached to the hexahydro-2-benzofuran scaffold can undergo a wide range of chemical transformations. This allows for the synthesis of diverse and complex derivatives.

Functional groups such as primary and secondary alcohols on the hexahydro-2-benzofuran skeleton can be readily oxidized to carboxylic acids and ketones, respectively. These transformations are fundamental in organic synthesis for introducing carbonyl functionalities. chemistryviews.org

Oxidation of Primary Alcohols: A primary alcohol substituent on the scaffold can be oxidized to a carboxylic acid using strong oxidizing agents. libretexts.org This typically proceeds through an intermediate aldehyde, which is further oxidized in the presence of water. wikipedia.org Common reagents for this full oxidation require aqueous conditions and include chromic acid (H₂CrO₄), generated from chromium trioxide (CrO₃) or sodium dichromate (Na₂Cr₂O₇) in aqueous sulfuric acid, and potassium permanganate (B83412) (KMnO₄). chemguide.co.ukmnstate.edu

Oxidation of Secondary Alcohols: A secondary alcohol on the ring system can be oxidized to the corresponding ketone. libretexts.org A wide array of reagents can accomplish this transformation, with the choice often depending on the presence of other sensitive functional groups in the molecule. chemistryviews.org

Interactive Table: Common Reagents for Alcohol Oxidation

| Transformation | Reagent | Typical Conditions | Notes |

|---|---|---|---|

| Primary Alcohol to Carboxylic Acid | Chromic Acid (H₂CrO₄) | H₂SO₄, H₂O, Acetone (Jones Oxidation) | Strong, non-selective oxidant. |

| Primary Alcohol to Carboxylic Acid | Potassium Permanganate (KMnO₄) | Basic, then acidic workup | Strong oxidant, can cleave other bonds. |

| Secondary Alcohol to Ketone | Pyridinium Chlorochromate (PCC) | CH₂Cl₂, Room Temperature | Milder reagent, stops at the aldehyde for 1° alcohols. libretexts.org |

| Secondary Alcohol to Ketone | Dess-Martin Periodinane (DMP) | CH₂Cl₂, Room Temperature | Mild, avoids heavy metals. wikipedia.org |

Lactones (cyclic esters) embedded within the hexahydro-2-benzofuran framework, such as in hexahydro-2-benzofuran-3-one derivatives, are susceptible to reduction by powerful hydride reagents. Lithium aluminum hydride (LiAlH₄) is a particularly effective reagent for this transformation, converting the lactone into a diol. byjus.comlibretexts.org

The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from LiAlH₄ on the electrophilic carbonyl carbon of the lactone. youtube.com This initial attack leads to the formation of a tetrahedral intermediate. Unlike in the reduction of acyclic esters, the subsequent step involves the cleavage of the C-O bond of the ring, opening the cyclic structure to form an aldehyde and an alkoxide. The aldehyde is more reactive than the starting lactone and is immediately reduced by another equivalent of LiAlH₄ to a primary alcohol. masterorganicchemistry.com Following an aqueous acidic workup to protonate the alkoxide intermediates, the final product is a diol. youtube.comyoutube.com

Interactive Table: Reduction of Hexahydro-2-benzofuran Lactone

| Substrate | Reagent | Solvent | Product |

|---|

Functional groups on the saturated carbocyclic portion of the hexahydro-2-benzofuran scaffold can be modified or replaced via nucleophilic substitution reactions. A common strategy involves converting a hydroxyl group, a poor leaving group, into a better one, such as a tosylate or mesylate, which can then be readily displaced by a variety of nucleophiles. ncsu.edu

This two-step sequence allows for the introduction of a wide range of functionalities. The first step is the reaction of an alcohol on the scaffold with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine. This converts the alcohol into a tosylate or mesylate ester. ncsu.edu

In the second step, the tosylate or mesylate group is displaced by a nucleophile in a classic SN2 reaction. This reaction proceeds with an inversion of stereochemistry at the carbon center. A broad range of nucleophiles can be employed, leading to diverse derivatives.

Interactive Table: General Scheme for Nucleophilic Substitution

| Step | Substrate Functional Group | Reagent(s) | Intermediate/Product Functional Group | Notes |

|---|---|---|---|---|

| 1. Activation | Hydroxyl (-OH) | p-Toluenesulfonyl chloride (TsCl), Pyridine | Tosylate (-OTs) | Converts the poor -OH leaving group into a good -OTs leaving group. |

Reaction Mechanism Elucidation for Synthetic Transformations

The construction of the hexahydro-2-benzofuran ring system can be achieved through several synthetic strategies, with catalytic pathways offering efficient and controlled methods for its formation.

Two primary catalytic routes to the hexahydro-2-benzofuran scaffold are the Diels-Alder reaction to form the bicyclic core and the catalytic hydrogenation of an aromatic benzofuran (B130515) precursor.

Diels-Alder Reaction: The fused bicyclic ring system can be constructed via a [4+2] cycloaddition, or Diels-Alder reaction. mnstate.edu A classic approach involves the reaction of a conjugated diene, such as 1,3-cyclohexadiene, with a dienophile, like maleic anhydride (B1165640). edubirdie.comchegg.com This reaction is a concerted, pericyclic process that forms the cyclohexene (B86901) ring of the scaffold in a single, stereospecific step. atc.io The reaction proceeds through a cyclic transition state, and the stereochemistry of the reactants is retained in the product. edubirdie.com The use of maleic anhydride as the dienophile directly installs an anhydride functional group, which can be further modified, for instance, by reduction to a diol. researchgate.net

Catalytic Hydrogenation: An alternative and highly versatile pathway is the complete hydrogenation of a substituted benzofuran. This approach leverages the wide availability of methods to synthesize functionalized aromatic benzofurans. The full saturation to the hexahydro (also known as octahydro or perhydro) level requires the reduction of both the furan (B31954) and the benzene (B151609) rings. This is a challenging transformation that often requires dual catalytic systems or harsh conditions.

Recent research has demonstrated sophisticated cascade catalysis methods for the enantio- and diastereoselective complete hydrogenation of benzofurans. nih.govnih.gov This process can involve a sequential, one-pot reaction using two distinct catalysts:

A chiral homogeneous catalyst (e.g., a Ruthenium-N-heterocyclic carbene complex) first performs an asymmetric hydrogenation of the furan ring to yield a chiral 2,3-dihydrobenzofuran. nih.govdicp.ac.cn

A second, often heterogeneous, catalyst (e.g., Rhodium on carbon) is then used to hydrogenate the remaining benzene ring. The stereocenter installed in the first step can direct the diastereoselectivity of this second reduction. nih.gov

This cascade approach allows for the controlled formation of multiple new stereocenters, providing access to architecturally complex and enantioenriched hexahydro-2-benzofuran derivatives. nih.govnih.gov

Transition State Analysis in Stereoselective Reactions

The stereochemical outcome of reactions involving hexahydro-2-benzofuran systems is intricately governed by the subtle energy differences between diastereomeric transition states. Computational chemistry, particularly density functional theory (DFT), has emerged as a powerful tool to elucidate the mechanistic pathways and origins of stereoselectivity in the formation of these bicyclic ether frameworks. While specific transition state analyses for 1,3,3a,4,5,7a-hexahydro-2-benzofuran are not extensively documented in publicly available research, studies on closely related analogous systems, such as hexahydro-2H-chromenes, provide significant insights into the governing principles.

In the asymmetric synthesis of bicyclic ethers, the facial selectivity of a crucial cycloaddition or cyclization step is determined by the relative energies of the competing transition states. For instance, in the organocatalyzed Diels-Alder reaction to form a hexahydro-2H-chromene core, computational analysis at the B3LYP/6-31G* level of theory has been employed to probe the origins of stereoselectivity. nih.gov The analysis of the transition states reveals that the preferred pathway is the one that minimizes steric hindrance and maximizes stabilizing electrostatic interactions.

Detailed examination of the transition state geometries often highlights key non-covalent interactions that dictate the stereochemical course of the reaction. These can include steric repulsions, such as gauche interactions, and attractive forces like hydrogen bonding or π-π stacking. chemrxiv.org For example, in a catalyzed reaction, the chiral catalyst or ligand orients the substrates in a specific manner, leading to one transition state being significantly lower in energy than the other.

A representative analysis of diastereomeric transition states in the formation of a related bicyclic system is summarized in the table below. This data illustrates how computational methods can quantify the energy differences that lead to high levels of stereoselectivity.

| Transition State | Description | Relative Energy (kcal/mol) | Key Stabilizing/Destabilizing Interactions | Predicted Stereochemical Outcome |

|---|---|---|---|---|

| TS-1 (endo) | Favored transition state for the major diastereomer | 0.0 | Minimized steric congestion; favorable electrostatic stabilization between catalyst and substrate. | Major Product |

| TS-2 (exo) | Disfavored transition state for the minor diastereomer | +2.7 | Increased steric hindrance (gauche interactions); diminished electrostatic stabilization. nih.gov | Minor Product |

| TS-3 (endo, alternative approach) | Transition state involving approach from the sterically hindered face | +1.8 | Steric repulsion between the dienophile and a substituent on the diene. nih.gov | Not Observed |

The data clearly indicates that TS-1 is favored by a significant energy margin, which corresponds to a high diastereomeric excess for the resulting product. The energy difference of 2.7 kcal/mol between TS-1 and TS-2 is substantial enough to ensure high stereoselectivity under the given reaction conditions. nih.gov Furthermore, the analysis of TS-3 demonstrates that the approach of the reactants is highly controlled, with one face being significantly more accessible than the other.

These computational studies not only rationalize the experimentally observed stereoselectivity but also provide a predictive framework for designing more efficient and selective catalysts and reactions. By understanding the key interactions in the transition state, it is possible to modify the catalyst or substrate to further enhance the energy difference between the competing pathways, thereby improving the stereochemical purity of the desired product. The combination of experimental synthesis and transition state calculations is a powerful strategy for the development of new stereoselective methods for constructing complex molecules like hexahydro-2-benzofuran derivatives. e3s-conferences.org

The user's request specifies a strict focus solely on "this compound" and explicitly excludes any information or examples that fall outside this narrow scope. Consequently, an article adhering to the provided detailed outline for the parent compound cannot be generated with scientific accuracy and the required depth.

Information is available for related compounds, such as cis-1,3,3a,4,5,7a-Hexahydro-5-methyl-3-oxo-4-isobenzofuran-carboxylic acid, including some NMR and IR spectral interpretations. chegg.comchegg.comchegg.com However, this data is not transferable to the unsubstituted parent compound, as the methyl, oxo, and carboxylic acid groups would significantly alter the spectroscopic characteristics.

Therefore, to maintain scientific integrity and adhere strictly to the user's instructions, the requested article cannot be produced at this time. Generating content would require speculating on data that is not present in the available search results, which would violate the core principles of accuracy and factual reporting.

Spectroscopic Characterization and Analytical Methodologies

Chromatographic Separation and Analysis Techniques

Chiral Capillary Gas Chromatography for Stereoisomer Separation and Quantification

The molecular structure of 1,3,3a,4,5,7a-Hexahydro-2-benzofuran contains two chiral centers at positions 3a and 7a. This gives rise to the potential for multiple stereoisomers, specifically enantiomeric pairs. Chiral capillary gas chromatography (GC) is a highly effective analytical technique for the separation and quantification of these stereoisomers. researchgate.net The principle of this method relies on the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, consequently, their separation. nih.gov

The most common and versatile CSPs for the separation of volatile chiral compounds, including cyclic ethers, are derivatized cyclodextrins. chromatographyonline.com Cyclodextrins are cyclic oligosaccharides that form a cone-shaped cavity. gcms.cz The interior of this cavity is relatively hydrophobic, while the exterior is hydrophilic. Chiral recognition occurs through transient diastereomeric complex formation between the enantiomers and the chiral cyclodextrin (B1172386) selector, driven by interactions such as hydrogen bonding, dipole-dipole interactions, and inclusion within the cavity. nih.gov

For the stereoisomers of this compound, a modified β-cyclodextrin column is often employed. The separation efficiency is highly dependent on the specific derivatives on the cyclodextrin and the GC operating conditions, particularly the temperature program. A slow, controlled temperature ramp allows for the subtle differences in the interaction energies between the enantiomers and the CSP to be exploited, resulting in baseline resolution. Quantification is typically achieved using a Flame Ionization Detector (FID), which provides a response proportional to the mass of the analyte. The enantiomeric excess (e.e.) can then be calculated from the integrated peak areas of the separated enantiomers.

| Parameter | Condition |

|---|---|

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, coated with a derivatized β-cyclodextrin CSP |

| Carrier Gas | Helium, constant flow rate of 1.2 mL/min |

| Injector Temperature | 250 °C |

| Oven Program | Initial temperature 60 °C, hold for 2 min, ramp at 2 °C/min to 180 °C, hold for 5 min |

| Detector | Flame Ionization Detector (FID) at 250 °C |

| Injection Volume | 1 µL (split ratio 50:1) |

| Hypothetical Result | Baseline separation of stereoisomers with distinct retention times (e.g., Isomer 1: 32.5 min, Isomer 2: 33.1 min) |

Flash Column Chromatography for Purification and Isolation of Products

Flash column chromatography is a fundamental and widely used preparative technique in organic synthesis for the efficient purification and isolation of desired compounds from reaction mixtures. uct.ac.za It operates on the principle of liquid-solid adsorption chromatography, where components of a mixture are separated based on their differential affinity for a solid stationary phase and a liquid mobile phase. wfu.edu Compared to traditional gravity column chromatography, flash chromatography utilizes positive pressure (typically from compressed air or a pump) to force the mobile phase through the column more quickly, significantly reducing purification time while maintaining good separation. uct.ac.za

For the isolation of this compound, which is a compound of moderate polarity, normal-phase flash chromatography is the standard approach. The stationary phase is typically silica (B1680970) gel (230–400 mesh), a polar adsorbent. uct.ac.za The mobile phase, or eluent, is a crucial component, and its composition is optimized to achieve the best separation. This is usually done through preliminary analysis using Thin Layer Chromatography (TLC). rochester.edu A common eluent system for compounds in this polarity range is a binary mixture of a non-polar solvent, such as Hexane or Petroleum Ether, and a more polar solvent, like Ethyl Acetate (B1210297). membrane-solutions.comrochester.edu

The process begins by loading the crude reaction mixture onto the top of a packed silica gel column. The sample can be loaded directly as a concentrated solution or, for better resolution, pre-adsorbed onto a small amount of silica gel (dry loading). rochester.edu The chosen eluent is then passed through the column under pressure. Compounds with lower polarity have weaker interactions with the silica gel and travel down the column more quickly, while more polar compounds are retained longer. Fractions are collected sequentially as the eluent exits the column, and these are analyzed (e.g., by TLC) to identify which ones contain the pure desired product. Recent examples in the literature demonstrate the routine use of silica gel column chromatography with petroleum ether/ethyl acetate solvent systems for the successful purification of various benzofuran (B130515) derivatives. nih.gov

| Parameter | Specification |

|---|---|

| Stationary Phase | Silica Gel (230-400 mesh) |

| Mobile Phase (Eluent) | Gradient of 5% to 20% Ethyl Acetate in Hexane (optimized based on TLC) |

| Column Dimensions | Dependent on sample size (e.g., 40 g silica for 1 g crude product) |

| Sample Loading | Dry loading: Crude product adsorbed onto ~2-3 g of silica gel |

| Elution Pressure | 5-15 psi |

| Fraction Collection | 10-20 mL fractions collected in test tubes |

| Outcome | Isolation of pure this compound, free from starting materials and byproducts |

Natural Occurrence and Biosynthetic Pathways of Hexahydrobenzofuran Derivatives

Isolation and Identification from Biological Sources

Hexahydrobenzofuran derivatives have been successfully isolated and identified from a diverse array of natural matrices. Their discovery has often been linked to the investigation of potent aroma-active compounds in fungi, plants, and food products.

Certain species of basidiomycete fungi are capable of producing a range of monoterpenoid aroma compounds, including bicyclic benzofuran (B130515) derivatives. Submerged cultures of the fungus Cystostereum murrayi have been found to emit a complex aroma, and analysis has identified potent compounds based on the hexahydrobenzofuran skeleton. researchgate.net Among these are dill ethers and two stereoisomers of the rare 3,6-dimethyl-3a,4,5,6,7,7a-hexahydro-3H-1-benzofuran-2-one. researchgate.netnih.gov

Similarly, the white-rot fungus Pleurotus sapidus is known to biosynthesize the bicyclic monoterpenoid 3,6-dimethyl-2,3,3a,4,5,7a-hexahydrobenzofuran, commonly known as dill ether. fraunhofer.de Studies using gas chromatography-mass spectrometry on submerged cultures have confirmed the de novo production of these compounds by the fungus. fraunhofer.de The specific stereoisomers produced by P. sapidus include the rare (3R,3aR,7aS) and (3S,3aR,7aS) forms of dill ether. fraunhofer.de

| Fungal Species | Identified Compound | Common Name | Reference |

|---|---|---|---|

| Cystostereum murrayi | 3,6-dimethyl-2,3,3a,4,5,7a-hexahydrobenzofuran | Dill Ether | researchgate.netnih.gov |

| Cystostereum murrayi | 3,6-dimethyl-3a,4,5,6,7,7a-hexahydro-3H-1-benzofuran-2-one | Dihydromenthofurolactone | nih.gov |

| Pleurotus sapidus | 3,6-dimethyl-2,3,3a,4,5,7a-hexahydrobenzofuran | Dill Ether | fraunhofer.de |

| Pleurotus sapidus | 3,6-dimethyl-3a,4,5,7a-tetrahydro-1-benzofuran-2(3H)-one | Wine Lactone | fraunhofer.de |

The most well-known plant source of hexahydrobenzofuran derivatives is dill (Anethum graveolens L.). Solvent extracts of dill analyzed by glass capillary gas chromatography-mass spectrometry have identified 3,6-dimethyl-2,3,3a,4,5,7a-hexahydrobenzofuran as one of the major volatile components. acs.org Its concentration in the plant is not static; research has shown that the content of this compound increases as the dill plant grows and matures. acs.orgdocumentsdelivered.com Along with α-phellandrene, limonene (B3431351), β-phellandrene, and p-cymene, it constitutes a significant portion (65-80%) of the total identified volatile compounds in dill extracts. acs.org

| Compound | Chemical Class | Significance | Reference |

|---|---|---|---|

| α-Phellandrene | Monoterpene Hydrocarbon | Major Component | acs.org |

| Limonene | Monoterpene Hydrocarbon | Major Component | acs.org |

| β-Phellandrene | Monoterpene Hydrocarbon | Major Component | acs.org |

| p-Cymene | Monoterpene Hydrocarbon | Major Component | acs.org |

| 3,6-dimethyl-2,3,3a,4,5,7a-hexahydrobenzofuran | Bicyclic Monoterpenoid Ether | Major Component | acs.org |

Related benzofuran derivatives are also key odorants in other products. For example, 3a,4,5,7a-tetrahydro-3,6-dimethyl-3H-benzofuran-2-one, known as wine lactone, is a typical and highly potent odorant found in many white wines. researchgate.net Its presence contributes to the complex bouquet of wine, highlighting the broad importance of the benzofuran ring system in natural aromas. researchgate.netresearchgate.net

Proposed Biogenetic Mechanisms

The formation of hexahydrobenzofuran derivatives in nature is intrinsically linked to the broader pathways of monoterpenoid biosynthesis. These pathways begin with simple five-carbon precursors and involve a series of enzymatic reactions to generate the complex cyclic structures.

Like all monoterpenoids, hexahydrobenzofuran derivatives originate from the universal five-carbon isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). academicjournals.orgneliti.com In plants and many microorganisms, these precursors are synthesized via the methyl-erythritol-4-phosphate (MEP) pathway, which occurs in the plastids. academicjournals.org

Specific studies on fungal metabolism have elucidated more direct precursors. In Pleurotus sapidus, supplementation studies with isotopically labeled substrates have identified the monoterpenes limonene and p-menth-1-en-9-ol (B100243) as intermediate compounds in the fungal pathways leading to dill ether and wine lactone. fraunhofer.de Further research on Cystostereum murrayi pointed to limonen-10-ol as another potential intermediate, suggesting distinct biogenetic routes for different benzofuran derivatives even within the same organism. nih.gov

The conversion of monoterpenoid precursors into the final hexahydrobenzofuran structures is mediated by specific enzymes. The fungus Pleurotus sapidus has demonstrated the ability to biotransform various enantiomeric forms of p-menth-1-en-9-ol into the corresponding isomers of dill ether and wine lactone, indicating the presence of a versatile enzymatic system. fraunhofer.de The biosynthesis of these compounds was found to correlate with the availability of the primary carbon source, glucose, suggesting it is a part of the fungus's secondary metabolism. fraunhofer.de

Interestingly, the biogenesis pathways for closely related compounds can be independent. Supplementation studies with Cystostereum murrayi suggest that dill ethers and the corresponding lactones (dihydromenthofurolactones) are formed via separate metabolic pathways. nih.gov In the context of wine, the formation of wine lactone may not be entirely enzymatic. It has been proposed that it can be formed through the chemical hydrolysis of (E)-2,6-dimethyl-6-hydroxy-2,7-dienoic acid, a derivative of the monoterpenoid linalool, in the acidic medium of wine. researchgate.net

Analysis of Stereochemical Diversity in Naturally Occurring Analogs

The stereochemistry of naturally occurring hexahydrobenzofuran derivatives is a critical aspect of their chemical identity and biological activity. The presence of multiple chiral centers in the hexahydrobenzofuran scaffold allows for a considerable number of stereoisomers, not all of which are found in nature. The specific stereoisomers produced are often dependent on the enzymatic machinery of the source organism, leading to a fascinating diversity of structures.

A prominent example of stereochemical specificity is wine lactone (3,6-dimethyl-3a,4,5,7a-tetrahydro-2(3H)-benzofuranone). This potent aroma compound, with a characteristic coconut-like and woody scent, can theoretically exist as eight different stereoisomers due to its three chiral centers. bris.ac.uk However, extensive studies have revealed that only the (3S, 3aS, 7aR)-isomer is typically found in wines and other natural sources like apples, orange juice, and grapefruit juice. wikipedia.orgacs.org This specific isomer is noted for having the lowest odor threshold among all possible stereoisomers, highlighting the profound impact of stereochemistry on sensory properties. wikipedia.orgbohrium.com While it was initially isolated from the urine of koalas, its presence in various fruits and fermented beverages underscores the selective biosynthetic pathways that lead to this single, fragrant isomer. bris.ac.ukwikipedia.org

In contrast to the high stereoselectivity observed with wine lactone, linden ether (2,4,5,7a-tetrahydro-3,6-dimethylbenzofuran) has been identified as a racemic mixture in its natural sources, which include linden honey and the blossoms of the lime tree (Tilia cordata). imreblank.ch The formation of a racemic mixture suggests a non-enzymatic or a less stereospecific enzymatic final step in its biosynthetic pathway. imreblank.ch

Another well-studied hexahydrobenzofuran derivative is menthofuran (B113398) , a monoterpene found in the essential oil of peppermint (Mentha x piperita). nih.gov Both (R)- and (S)-enantiomers of menthofuran can be detected. nih.gov Studies involving labeled precursors have shown that the plant can convert both enantiomers of the precursor pulegone (B1678340) into the corresponding menthofuran enantiomers. nih.gov This indicates the presence of enzymatic systems capable of acting on different stereoisomers of the precursor, leading to a mixture of enantiomers in the essential oil.

The table below summarizes the stereochemical diversity of these selected naturally occurring hexahydrobenzofuran analogs.

| Compound Name | Specific Stereoisomer(s) | Natural Source(s) |

| Wine lactone | (3S, 3aS, 7aR) | Wine, apples, orange juice, grapefruit juice, koala urine wikipedia.orgacs.org |

| Linden ether | Racemic mixture | Linden honey, lime tree (Tilia cordata) blossoms imreblank.ch |

| Menthofuran | (R)- and (S)-enantiomers | Peppermint (Mentha x piperita) essential oil nih.gov |

This analysis underscores that while the hexahydrobenzofuran framework allows for significant potential stereoisomerism, the observed diversity in nature is governed by specific biosynthetic routes. These can range from highly stereoselective enzymatic reactions producing a single isomer, as seen with wine lactone, to less specific processes resulting in racemic mixtures like linden ether, or the formation of multiple enantiomers as observed with menthofuran.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Molecular Structure, Conformation, and Electronic Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in determining the three-dimensional structure and conformational landscape of molecules. For 1,3,3a,4,5,7a-Hexahydro-2-benzofuran, these calculations would reveal the preferred puckering of the tetrahydrofuran (B95107) and cyclohexane (B81311) rings, as well as the stereochemical relationships of the hydrogen atoms at the bridgehead carbons (3a and 7a). The relative energies of different conformers, such as chair, boat, or twist-boat forms of the six-membered ring, could be calculated to identify the most stable geometries.

Electronic properties such as the distribution of electron density, dipole moment, and molecular electrostatic potential (MEP) maps can also be computed. The MEP, for instance, would highlight regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), offering insights into its potential reactivity.

Table 1: Hypothetical Calculated Properties of this compound Conformers

| Conformer | Relative Energy (kcal/mol) | Dipole Moment (Debye) | Key Dihedral Angle (°C) |

| Chair-Envelope | 0.00 | 1.85 | C4-C5-C7a-O |

| Twist-Boat-Envelope | 3.20 | 2.10 | C4-C5-C7a-O |

| Chair-Twist | 1.50 | 1.95 | C4-C5-C7a-O |

Reaction Pathway Modeling and Energetic Analysis of Synthetic Transformations

Computational methods are powerful in mapping the reaction pathways of chemical syntheses. For the formation of this compound, theoretical models could be used to investigate the transition states and intermediates of potential synthetic routes, such as the intramolecular cyclization of a substituted cyclohexanol or the reduction of a partially unsaturated benzofuran (B130515) precursor. By calculating the activation energies and reaction enthalpies for different proposed mechanisms, the most energetically favorable pathway can be identified. This information is invaluable for optimizing reaction conditions and predicting potential side products.

Prediction of Spectroscopic Parameters via Computational Methods

Quantum chemical calculations can predict various spectroscopic parameters, which are crucial for the experimental identification and characterization of compounds. For this compound, methods like GIAO (Gauge-Independent Atomic Orbital) can be used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). These predicted shifts, when compared to experimental spectra, can aid in the definitive assignment of signals to specific atoms within the molecule. Similarly, vibrational frequencies corresponding to Infrared (IR) and Raman spectra can be computed to help interpret experimental spectroscopic data.

Molecular Dynamics Simulations related to Conformational Behavior

While quantum chemical calculations provide static pictures of molecular conformations, molecular dynamics (MD) simulations offer a view of the molecule's behavior over time. An MD simulation of this compound would reveal the dynamic interplay between its various conformers, including the rates of interconversion between different ring puckering states. Such simulations provide a more realistic understanding of the molecule's flexibility and the conformational space it explores at a given temperature.

Computational Studies on Molecular Interactions within Chemical Systems

Understanding how this compound interacts with other molecules is key to predicting its behavior in different chemical environments. Computational studies can model intermolecular interactions, such as hydrogen bonding or van der Waals forces, between the target molecule and solvents or other reactants. For instance, simulations could predict its solubility in various solvents or its potential to act as a ligand for a metal catalyst. These studies are often employed in fields like drug design to understand how a molecule might bind to a biological target.

Advanced Research Applications of the Hexahydro 2 Benzofuran Scaffold in Organic Synthesis

Utility as an Intermediate in the Synthesis of More Complex Organic Molecules

The hexahydro-2-benzofuran framework is a valuable intermediate for the construction of intricate molecular architectures, particularly in the synthesis of natural products and their analogues. researchgate.netrsc.org Its defined stereochemistry and conformational rigidity allow it to serve as a reliable starting point for subsequent, complex chemical transformations.

One notable application is in the creation of fused polycyclic systems. beilstein-journals.org For instance, the 2-aza-7-oxabicyclo[4.3.0]nonane framework, which incorporates the hexahydro-2-benzofuran core, has been synthesized using a sophisticated tandem Ugi–ring-opening metathesis–ring-closing metathesis (Ugi–ROM–RCM) protocol. beilstein-journals.org This strategy provides a concise synthetic route to complex polycycles that are of interest in medicinal chemistry. beilstein-journals.org The synthesis begins with a related oxabicyclic compound, which is elaborated through a multi-component Ugi reaction and then rearranged via metathesis to form the target bicyclic system. beilstein-journals.org

Furthermore, derivatives of the scaffold, such as 7-oxabicyclo[4.3.0]nonan-8-ones, are utilized in cyclization reactions to build more substituted and functionalized molecules. The stereochemical outcome of these reactions can often be controlled, which is crucial for the total synthesis of complex targets. rsc.org The hydrindane moiety (the all-carbon analogue, bicyclo[4.3.0]nonane) is a common feature in many terpenoid natural products, and the methods developed for its synthesis often inspire strategies for its heterocyclic counterparts like hexahydro-2-benzofuran. nih.gov

| Intermediate Application | Synthetic Strategy | Target Molecule/System |

| Construction of Fused Polycycles | Tandem Ugi–ROM–RCM Protocol | 2-Aza-7-oxabicyclo[4.3.0]nonane Systems beilstein-journals.org |

| Formal Synthesis of Morphine | Intramolecular Diels-Alder Reaction | Rice's Intermediate via an Oxygen-Bridged Cycloadduct rsc.org |

| Natural Product Synthesis | Radical-Induced Cyclization | 7-Oxabicyclo[4.3.0]nonane Core Structures |

Employment as a Building Block for Novel Chemical Structures and Scaffolds

Beyond its role as a transient intermediate, the hexahydro-2-benzofuran core is frequently employed as a fundamental building block. Synthetic chemists utilize its structure to design and assemble novel molecular frameworks with unique three-dimensional shapes and properties. The bicyclo[4.3.0]nonane scaffold is a common motif in a wide array of bioactive natural products, and its synthesis remains a challenge, making the development of methods to construct this core highly valuable. nih.gov

Strategies for constructing the scaffold often involve cycloaddition reactions. For example, the intramolecular Diels-Alder reaction has been effectively used to create the fused ring system with high stereoselectivity. nih.gov Metathesis reactions, including ring-rearrangement metathesis (RRM), provide another powerful tool for accessing this framework from simpler starting materials like norbornene derivatives. beilstein-journals.org This approach has been used to generate not only the basic scaffold but also more complex derivatives such as spiro heterocyclic compounds. beilstein-journals.org

The versatility of the hexahydro-2-benzofuran building block is demonstrated in its incorporation into larger, medicinally relevant structures. Its rigid conformation can impart specific spatial arrangements to functional groups, which is critical for biological activity.

| Type of Novel Structure | Synthetic Method | Precursors |

| Hydrindane Cores | Intramolecular Diels-Alder, Michael Additions, Metathesis | Acyclic or Monocyclic Precursors nih.gov |

| Pyrrolizidine Systems | Ring-Rearrangement Metathesis (RRM) | 7-Azanorbornene Derivatives beilstein-journals.org |

| Fused Bis(oxacyclic) Systems | Ring-Rearrangement Metathesis (RRM) | Oxabicyclo[2.2.1]hept-5-ene Derivatives beilstein-journals.org |

Exploration in Agrochemical Research and Related Fields

While extensively studied in medicinal chemistry, the application of the hexahydro-2-benzofuran scaffold is also emerging in the field of agrochemicals. nih.govnih.gov Certain natural products containing this core structure have demonstrated properties relevant to crop protection.

One such example is Cnidilide, a natural product identified as (3S,3aS,7aR)-3-butyl-1,3,3a,4,5,7a-hexahydro-2-benzofuran-1-one. hmdb.ca This compound is classified as having potential fungicide and pesticide properties, highlighting the scaffold's potential as a lead structure for the development of new agrochemical agents. The biological activity of such natural products often inspires the synthesis of analogues in the search for more potent and selective agents. nih.gov

Patents have also disclosed derivatives with agrochemical applications. For instance, a compound described as 5-ALLYL-3-[2-(4-CHLOROPHENOXY)ETHOXY]-1,3,3A,4,5,7A-HEXAHYDRO-2-BENZOFURAN-1-YL]PHENOL has been associated with insecticidal activity. google.com Additionally, the related compound 1,3,3a,4,5,7a-hexahydro-2-benzofuran-1,3-dione has been noted in literature associated with pesticide research centers. figshare.com The presence of a complex hexahydro-2-benzofuran derivative has also been identified in Robusta coffee beans, indicating its occurrence in agricultural commodities. smujo.id

| Compound Name/Derivative | Source/Context | Potential Agrochemical Application |

| Cnidilide | Natural Product | Fungicide, Pesticide hmdb.ca |

| 5-ALLYL-3-[2-(4-CHLOROPHENOXY)ETHOXY]-...-HEXAHYDRO-2-BENZOFURAN-1-YL]PHENOL | Patent Literature | Insecticide google.com |

| This compound-1,3-dione | Research Literature | Pesticide Research figshare.com |

Development of Renewable Monomers for Polymer Synthesis

The hexahydro-2-benzofuran scaffold is being investigated for its potential in advanced polymer science, particularly as a monomer for creating new materials. The polymerization of cyclic ethers is a known strategy for producing polymers, and the bicyclic nature of this scaffold offers unique properties.

Research has demonstrated that trans-7-oxabicyclo[4.3.0]nonane can undergo polymerization. researchgate.net This reaction, initiated by catalysts such as phosphorus pentafluoride (PF5), is completely reversible. researchgate.net The polymerization system has a defined ceiling temperature of approximately 12°C, above which the polymer is unstable relative to the monomer. This characteristic is of significant interest for creating recyclable or degradable polymers. researchgate.net

In a different application, spiro-derivatives of the 7-oxabicyclo[4.3.0]nonane ring system have been developed for use as "expanding monomers". google.com These specialized monomers are added to polymer formulations, such as those used in reaction injection molding (RIM), to counteract the shrinkage that typically occurs during the curing process. google.com Specific examples include Spiro-7-oxabicyclo[4.3.0]nonane-8,2′-(1′,3′)-dioxalane. As these monomers polymerize, they undergo a ring-opening process that results in a net volume expansion, ensuring the dimensional stability of the final molded part. google.com

| Monomer/Derivative | Polymerization Type | Key Finding/Application |

| trans-7-Oxabicyclo[4.3.0]nonane | Cationic Polymerization | Reversible polymerization with a ceiling temperature of ~12°C. researchgate.net |

| Spiro-7-oxabicyclo[4.3.0]nonane derivatives | Ring-Opening Polymerization | Used as "expanding monomers" to counteract shrinkage in polymer curing. google.com |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 1,3,3a,4,5,7a-Hexahydro-2-benzofuran derivatives, and how can their stereochemistry be controlled?

- Methodological Answer : The compound and its derivatives are typically synthesized via Diels-Alder reactions or cyclization of pre-functionalized precursors. For example, Bennett et al. (2010) demonstrated the synthesis of methyl-substituted derivatives using stereoselective cycloaddition, with X-ray crystallography confirming stereochemistry . Key steps include:

- Use of chiral auxiliaries or enantioselective catalysts to control stereocenters.

- Post-synthetic modifications (e.g., oxidation, acetylation) to introduce functional groups.

- Characterization via /-NMR coupling constants and NOE experiments to resolve stereochemical ambiguities .

Q. How can researchers safely handle this compound derivatives in the laboratory?

- Methodological Answer : Safety protocols for handling benzofuran derivatives include:

- Ventilation : Use fume hoods to avoid inhalation of aerosols (e.g., during milling or solvent evaporation) .

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and avoid dust generation .

- Toxicity Mitigation : Refer to safety data sheets (SDS) for acute toxicity profiles (e.g., LD values for related compounds) .

Q. What analytical techniques are most reliable for confirming the structure of this compound derivatives?

- Methodological Answer :

- X-ray Crystallography : Gold standard for resolving stereochemistry and bond angles (e.g., Bennett et al. used Bruker APEX2 software for structural refinement) .

- NMR Spectroscopy : -NMR to identify proton environments (e.g., olefinic protons at δ 5.2–6.0 ppm) and -NMR for carbonyl carbons (δ 170–180 ppm) .

- IR Spectroscopy : Detect characteristic C=O stretches (~1750 cm) and furan ring vibrations (~1500 cm) .

Advanced Research Questions

Q. How can conflicting spectral data for this compound derivatives be resolved?

- Methodological Answer : Contradictions often arise from dynamic processes (e.g., ring-flipping) or impurities. Strategies include:

- Variable-Temperature NMR : Identify coalescence temperatures for conformational exchange .

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA software) .

- Chromatographic Purity Checks : Use HPLC-MS to rule out impurities mimicking spectral anomalies .

Q. What strategies optimize the yield of this compound derivatives in multi-step syntheses?

- Methodological Answer :

- Catalyst Screening : Palladium or ruthenium catalysts for tandem cyclization/functionalization (e.g., Heck coupling in benzofuran synthesis) .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates in cycloadditions .

- Microwave-Assisted Synthesis : Reduces reaction time for thermally demanding steps (e.g., from 24h to 2h) .

Q. How do substituents on the benzofuran core influence its reactivity in medicinal chemistry applications?

- Methodological Answer : Substituents modulate electronic and steric effects:

- Electron-Withdrawing Groups (EWGs) : Increase electrophilicity of the carbonyl, enhancing nucleophilic attack (e.g., in pro-drug activation) .

- Methyl/Methoxy Groups : Improve metabolic stability by blocking oxidative sites (e.g., cytochrome P450-mediated degradation) .

- Structure-Activity Relationship (SAR) Studies : Use docking simulations (e.g., AutoDock Vina) to predict binding affinities to target proteins .

Q. What environmental risks are associated with this compound derivatives, and how are they assessed?

- Methodological Answer :

- Ecotoxicity Testing : Evaluate LC values for aquatic organisms (e.g., Daphnia magna) using OECD Test Guideline 202 .

- Persistence/Bioaccumulation : Use EPI Suite software to estimate logP (octanol-water partition coefficient) and biodegradability .

- Regulatory Compliance : Align with EPA risk evaluation frameworks (e.g., for hexahydrobenzopyrans) to identify hazardous metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.